5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (AICA-d2,15N) is a stable isotope-labeled analogue of AICA riboside, a crucial intermediate in purine biosynthesis. Stable isotope labeling involves replacing specific atoms in a molecule with heavier isotopes, such as 13C and 15N in this case. This allows researchers to track the molecule's fate and metabolism within a biological system using techniques like mass spectrometry .
AICA-d2,15N is particularly valuable in tracing the metabolic pathways of AICA riboside. By incorporating this labeled version into cells or organisms, scientists can identify and quantify AICA riboside and its metabolites in complex biological samples. This information provides insights into purine metabolism, which is essential for various cellular functions, including DNA and RNA synthesis .
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound, primarily used in biochemical and pharmaceutical research. Its molecular formula is C4H6ClN4O, with a molecular weight of approximately 161.57 g/mol. The compound features two isotopic labels: carbon-13 and nitrogen-15, which enhance its utility in metabolic studies and tracer experiments. It appears as a hygroscopic solid, typically stored under inert conditions to maintain stability.
The chemical behavior of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt can be characterized by its reactivity as an amine and a carboxamide. Key reactions include:
5-Aminoimidazole-4-carboxamide derivatives are known for their roles in cellular metabolism, particularly in the synthesis of purines. The compound has been studied for its potential effects on:
The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt typically involves:
The detailed synthetic route may vary depending on the specific application and desired purity level.
This compound has several applications in research:
Interaction studies involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt focus on how it interacts with various biological molecules:
These studies help elucidate its mechanism of action within biological systems.
Several compounds share structural or functional similarities with 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Aminoimidazole-4-carboxamide | C4H6N4O | Non-labeled version used for general applications |
5-Aminoimidazole | C3H4N4 | Simpler structure, lacks carboxamide functionality |
Imidazole | C3H4N2 | Basic structure without amino or carboxamide groups |
The unique aspect of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt lies in its stable isotope labeling, which allows for precise tracking in metabolic studies, distinguishing it from non-labeled counterparts that lack this capability .